
7-ethyl-1H-1,8-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-1H-1,8-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 7-ethyl-1H-1,8-naphthyridin-2-one, can be achieved through various methods:
Multicomponent Reactions (MCR): These reactions involve the combination of multiple reactants to form complex molecular architectures.
Friedländer Approach: This method uses green strategies and involves the cyclization of intermediates to form the naphthyridine core.
Metal-Catalyzed Synthesis: Transition metals like palladium can catalyze the formation of naphthyridines through various coupling reactions.
Ring Expansion Reactions: These involve the expansion of smaller ring systems to form the naphthyridine structure.
Industrial Production Methods: Industrial production of 1,8-naphthyridines often employs scalable methods such as metal-catalyzed synthesis and multicomponent reactions due to their efficiency and high yields .
Types of Reactions:
Oxidation: Naphthyridines can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Naphthyridines can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while reduction can produce naphthyridine hydrides .
Scientific Research Applications
7-Ethyl-1H-1,8-naphthyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-ethyl-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, naphthyridines can bind to metal ions, forming complexes that exhibit unique photophysical properties . Additionally, they can act as enzyme inhibitors by binding to active sites and interfering with enzymatic activity .
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom arrangements.
2,7-Difunctionalized-1,8-naphthyridines:
Uniqueness: 7-Ethyl-1H-1,8-naphthyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 7-position can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-ethyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-2-8-5-3-7-4-6-9(13)12-10(7)11-8/h3-6H,2H2,1H3,(H,11,12,13) |
InChI Key |
GHWKPWDWQJYGES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



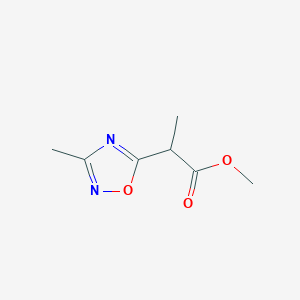
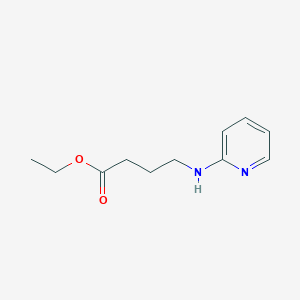
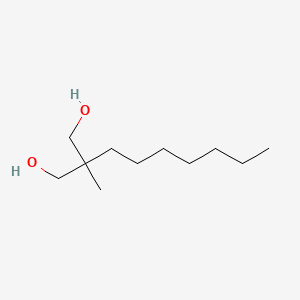
![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)
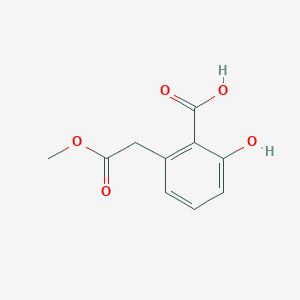
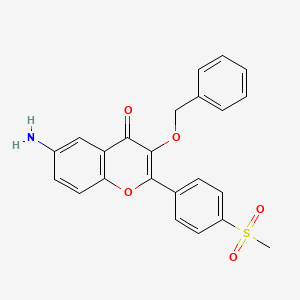
![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/structure/B13880174.png)
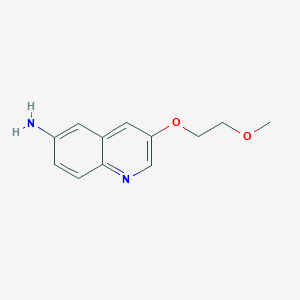
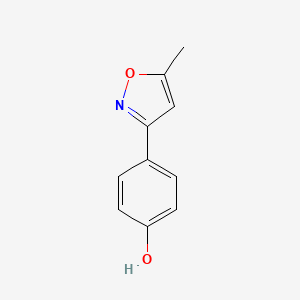
![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)

![3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13880207.png)

